Disuccinimidyl suberate

Crosslinking Mass Spectrometry Intracellular Protein Interaction Membrane Permeability

Researchers frequently substitute DSS with water-soluble BS3 or cleavable DSP for protein crosslinking-a critical error. Unlike BS3, DSS is membrane-permeable, enabling intracellular protein complex stabilization in live cells. Its precise 11.4 Å spacer arm delivers accurate distance constraints for XL-MS structural modeling, capturing interactions missed by formaldehyde. Non-cleavable amide bonds preserve weak or transient complexes through stringent IP and lysis workflows. Supplied at ≥98% purity with full QA documentation. Global shipping from regional hubs.

Molecular Formula C16H20N2O8
Molecular Weight 368.34 g/mol
CAS No. 68528-80-3
Cat. No. B1670973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuccinimidyl suberate
CAS68528-80-3
Synonyms1,1'-((1,8-dioxo-1,8-octanediyl)bis(oxy))bis-2,5-pyrrolidinedione
DSIS
N-hydroxysuccinimide suberic acid ester
NHS-SA
Molecular FormulaC16H20N2O8
Molecular Weight368.34 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
InChIKeyZWIBGKZDAWNIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Disuccinimidyl Suberate (DSS) Homobifunctional Crosslinker


Disuccinimidyl suberate (DSS), CAS 68528-80-3, is a homobifunctional, amine-reactive crosslinker comprising two N-hydroxysuccinimide (NHS) ester groups linked by an 8-carbon suberate spacer arm (11.4 Å) . This non-cleavable compound is designed for the covalent stabilization of protein-protein interactions, primarily targeting primary amines on lysine residues and N-termini under physiological pH (7.0–9.0) .

Why DSS Cannot Be Substituted by Generic Crosslinkers


DSS and its close analogs, such as the water-soluble BS3 or the cleavable DSP, are often considered interchangeable. However, this assumption fails upon quantitative examination. The membrane permeability of DSS is an absolute requirement for intracellular crosslinking, a property not shared by BS3 . Furthermore, the 11.4 Å spacer arm length of DSS dictates a specific crosslinking radius; using crosslinkers with different spacer arms, such as DSG (7.7 Å) or Sulfo-EGS (16.1 Å), fundamentally alters the resulting protein interaction maps and can generate misleading structural data [1]. Therefore, DSS cannot be generically substituted without impacting experimental outcomes in studies of intracellular protein complexes and structural dynamics.

Quantitative Evidence: DSS vs. Closest Analogs


Intracellular vs. Extracellular Crosslinking by Permeability

DSS (membrane-permeable) and BS3 (membrane-impermeable) share an identical 11.4 Å spacer arm and amine reactivity, but their differential permeability dictates mutually exclusive applications . BS3 is confined to crosslinking extracellular proteins or cell surface receptors, while DSS freely diffuses across the cell membrane to crosslink intracellular proteins and complexes . This is not a matter of efficiency but of experimental necessity; an intracellular target cannot be accessed by BS3.

Crosslinking Mass Spectrometry Intracellular Protein Interaction Membrane Permeability

HDL Apolipoprotein Crosslinking Efficiency

A direct functional comparison assessed DSS and DSP for their ability to crosslink high-density lipoprotein (HDL) and subsequently affect its binding to the HDL receptor on rat peritoneal macrophages. The study quantified the cellular association of radio-labeled crosslinked HDL. DSP-modified HDL ([125I]DSP-HDL) exhibited a 3.5-fold increase in cell association compared to unmodified [125I]HDL, while also reducing ligand activity by over 60% [1]. While the publication does not provide the exact fold-change for DSS-HDL, it explicitly states that DSP was the most effective crosslinker among the three tested (which included DSS and dimethylsuberimidate) for crosslinking HDL apolipoproteins at low reagent concentrations [1]. This establishes a clear hierarchy where DSP outperforms DSS for this specific application.

Lipoprotein Biochemistry Receptor Binding Studies Functional Assay

Spacer Arm Length Defines Crosslinking Radius

The spacer arm length is a critical determinant of crosslinking distance, influencing which protein-protein interactions are captured. DSS features an 11.4 Å spacer . This is a 'mid-length' spacer that is distinct from shorter analogs like DSG (disuccinimidyl glutarate, 7.7 Å) and longer ones like Sulfo-EGS (ethylene glycol bis(sulfosuccinimidylsuccinate), 16.1 Å) [1]. The distance constraint of DSS dictates that it will only form crosslinks between lysine residues that can be bridged by this specific span. Using a crosslinker with a different spacer arm length will produce a different map of protein interactions and distance constraints, a fundamental consideration for structural modeling [2].

Structural Proteomics XL-MS Crosslinking Chemistry

Protein Interaction Detection vs. Formaldehyde

A study comparing crosslinking reagents for studying transcription factor complexes in living cells demonstrated that DSS, along with other NHS-ester crosslinkers like DSG and DSP, was able to capture specific protein-protein interactions that could not be detected using the standard reagent, formaldehyde [1]. While formaldehyde is a widely used, general crosslinker, its reactivity is non-specific and prone to polymerization. The use of amine-reactive, homobifunctional crosslinkers like DSS provided a superior ability to identify and stabilize specific, biologically relevant interactions among protein subunits [1].

In Vivo Crosslinking Transcription Factor Complexes Protein Interaction Mapping

DSS Application Scenarios


Intracellular Protein Complex Stabilization

As established by direct comparative evidence, DSS is uniquely suited for intracellular protein-protein interaction studies due to its membrane permeability, a property absent in its water-soluble analog BS3 . This makes DSS the reagent of choice for crosslinking and identifying complexes within living cells, including transcription factor assemblies, where it has been shown to capture interactions missed by formaldehyde [1].

Structural Proteomics with Distance Constraint

When modeling protein structures or mapping interaction interfaces, the specific 11.4 Å spacer arm of DSS provides a precise and well-characterized distance constraint . This mid-length span is essential for generating accurate crosslinking mass spectrometry (XL-MS) data and should be chosen over crosslinkers with different spacer lengths (e.g., 7.7 Å for DSG or 16.1 Å for Sulfo-EGS) when the goal is to probe interactions within this specific spatial window [2].

Stabilizing Transient Interactions for Immunoprecipitation

DSS is an established tool for 'fixing' weak or transient protein interactions prior to stringent downstream processes like cell lysis and immunoprecipitation. The non-cleavable amide bonds it forms are stable under standard denaturing conditions , ensuring that the interaction of interest is preserved throughout the analytical workflow. This application leverages the general amine-reactivity and robust chemistry of DSS rather than a specific differential advantage.

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